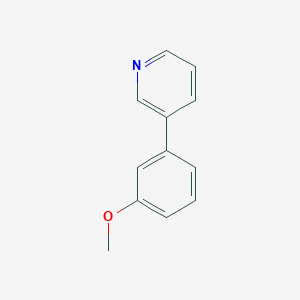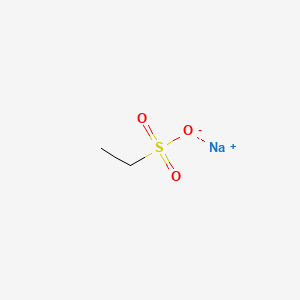
Sodium Ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ethanesulfonate is an organosulfur compound with the chemical formula CH₃CH₂SO₃Na·H₂O. It is the sodium salt of ethanesulfonic acid and is commonly used in various chemical and industrial applications. This compound is known for its high solubility in water and its role as a building block in the synthesis of other organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ethanesulfonate can be synthesized through the neutralization of ethanesulfonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water:
CH3CH2SO3H+NaOH→CH3CH2SO3Na+H2O
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is often crystallized and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Sodium ethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Reactions: The major products are often sulfonate esters or other substituted sulfonates.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfonates.
Biology: this compound is used in biochemical studies to investigate the role of sulfonate groups in biological systems.
Medicine: It is explored for its potential use in drug formulations and as a stabilizing agent for certain pharmaceuticals.
Industry: this compound is used in the production of detergents, surfactants, and other cleaning agents due to its excellent solubility and stability.
Mechanism of Action
The mechanism by which sodium ethanesulfonate exerts its effects depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, facilitating various transformations. In biological systems, the sulfonate group can interact with proteins and enzymes, affecting their function and activity. The specific molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Sodium Methanesulfonate (CH₃SO₃Na): Similar in structure but with a shorter carbon chain.
Sodium Propanesulfonate (CH₃CH₂CH₂SO₃Na): Similar but with a longer carbon chain.
Sodium p-Toluenesulfonate (CH₃C₆H₄SO₃Na): Contains an aromatic ring, making it structurally different.
Uniqueness: Sodium ethanesulfonate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly soluble in water while still being able to participate in organic reactions. Its intermediate chain length also provides a balance between reactivity and stability, making it versatile for various applications.
Properties
CAS No. |
5324-47-0 |
|---|---|
Molecular Formula |
C2H6NaO3S |
Molecular Weight |
133.12 g/mol |
IUPAC Name |
sodium;ethanesulfonate |
InChI |
InChI=1S/C2H6O3S.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5); |
InChI Key |
QDPMLKBAQOZXEF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
5324-47-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium Ethanesulfonate impact the performance of dye-sensitized solar cells (DSSCs)?
A: Research indicates that this compound (SES) can enhance the performance of DSSCs by modifying the surface of Titanium Dioxide (TiO2) photoelectrodes. [] When a TiO2 film is treated with an aqueous SES solution, it leads to an increase in open circuit voltage (Voc), short circuit current (Jsc), and fill factor (FF), ultimately resulting in a higher power conversion efficiency. [] This improvement is attributed to SES suppressing the recombination of photo-injected electrons with I3− ions at the TiO2 interface, thereby extending the electron lifetime. []
Q2: Can this compound influence molecular transport across lipid bilayers?
A: Yes, studies utilizing Second Harmonic Generation (SHG) have demonstrated that this compound can affect the transport rate of organic cations, such as Malachite Green (MG), across Dioleoylphosphatidylglycerol (DOPG) liposome bilayers. [] Notably, the transport rate is independent of the concentration of this compound, unlike inorganic counterions like Chloride or Bromide. [] This suggests that the specific chemical nature of the counterion plays a crucial role in modulating molecular transport across lipid membranes.
Q3: How do substituents on the ethanesulfonate moiety affect the 33S NMR chemical shifts?
A: Research using 33S Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the electronic properties of substituents on the ethanesulfonate group significantly influence the 33S NMR chemical shifts. [] Electron-withdrawing substituents lead to an upfield shift of the 33S resonance, a phenomenon known as the reverse chemical shift effect. [] Density Functional Theory (DFT) calculations and Natural Chemical Shielding (NCS) analysis reveal that this effect primarily stems from changes in the paramagnetic contribution to the sulfur shielding constant. [] These variations arise from changes in electron density at the sulfur nucleus due to the polarization of S-C and S-O bonds within the -C-SO3- moiety induced by different substituents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


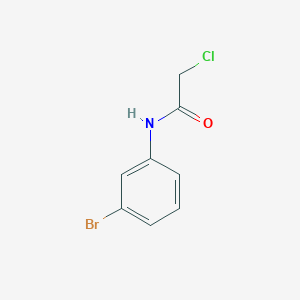
![2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid](/img/structure/B1364876.png)
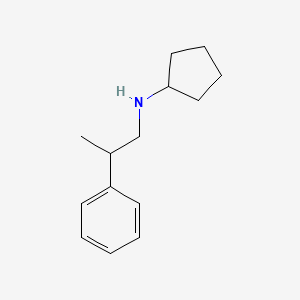
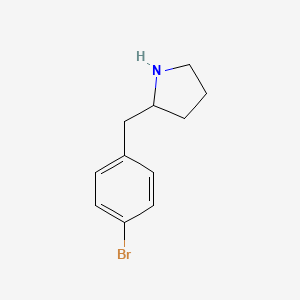
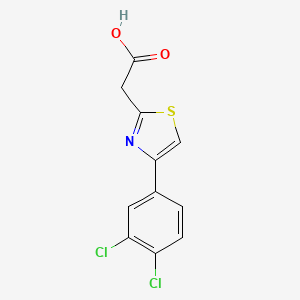
![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
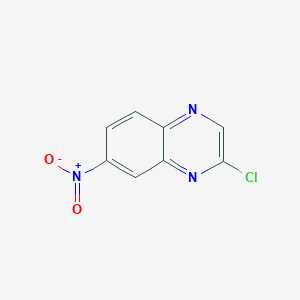
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)


![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)
![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)

